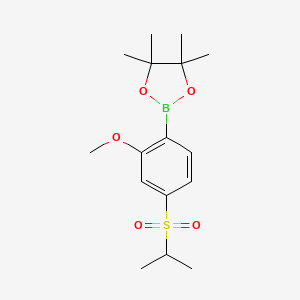
4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two carboxylic acid groups and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or carboxylic acid positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid has several scientific research applications:
Biology: The compound and its derivatives exhibit biological activities, including antifungal and antibacterial properties.
Medicine: Pyrazole derivatives are explored for their potential as anti-inflammatory, analgesic, and anticancer agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors involved in inflammatory or microbial processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 2-Ethyl-2H-pyrazole-3,4-dicarboxylic acid diethyl ester
- Pyrazole-3,4-dicarboxylic acid
- Pyrazole-3-carboxylic acid derivatives
Uniqueness
4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual carboxylic acid and ester functionalities allow for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H12N2O4 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c1-3-11-7(8(12)13)6(5-10-11)9(14)15-4-2/h5H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
YWOGLLAVEDEBCW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)C(=O)OCC)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanethioic acid,s-(2-imidazo[1,5-a]pyrazin-3-ylethyl)ester](/img/structure/B8458707.png)

![4-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}phenol](/img/structure/B8458733.png)
![1-[4-Methyl-4-(4-methylphenyl)pent-1-en-1-yl]-3-phenoxybenzene](/img/structure/B8458735.png)





